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molecular formula C20H24N2 B274407 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

Cat. No. B274407
M. Wt: 292.4 g/mol
InChI Key: QDOXHTUVVNVSEI-UHFFFAOYSA-N
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Patent
US05654315

Procedure details

Sodium borohydride (260 mg) was added to a stirred solution of 3-[(biphenyl-4-ylmethylene)amino]quinuclidine (990 mg) in methanol (50 ml) and the reaction mixture stirred for 2 hours. The methanol was evaporated and the residue dissolved in 1M hydrochloric acid (12 ml). The aqueous solution was washed with diethyl ether (3×25 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH 14. The mixture was extracted with diethyl ether, the ether separated, dried (Na2SO4) and evaporated. An excess of saturated ethereal hydrogen chloride was added to precipitate a solid which was crystallised from methanol/ethyl acetate to give 3-[(biphenyl-4-ylmethyl)amino]quinuclidine (820 mg) as a colourless solid, m.p. 180°-181° C., microanalysis, found: C, 62.8; H, 7.3; N, 7.4%; C20H24N2 2HCl.H2O requires: C, 62.7; H, 7.3; N, 7.3%; NMR: ([CD3 ]2SO): 1.7-2.0(3H, m), 2.2-2.4(1H, m), 2.6(1H, s), 3.1-3.8(8H, m) 4.2(2H, s), 7.3-7.5(3H, m) and 7.6-7.8(6H, m); m/z 293 (M+H).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
3-[(biphenyl-4-ylmethylene)amino]quinuclidine
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:8]=[CH:7][C:6]([CH:9]=[N:10][CH:11]2[CH:16]3[CH2:17][CH2:18][N:13]([CH2:14][CH2:15]3)[CH2:12]2)=[CH:5][CH:4]=1>CO>[C:3]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:4]=[CH:5][C:6]([CH2:9][NH:10][CH:11]2[CH:16]3[CH2:17][CH2:18][N:13]([CH2:14][CH2:15]3)[CH2:12]2)=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
3-[(biphenyl-4-ylmethylene)amino]quinuclidine
Quantity
990 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C=NC1CN2CCC1CC2)C2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 1M hydrochloric acid (12 ml)
WASH
Type
WASH
Details
The aqueous solution was washed with diethyl ether (3×25 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH 14
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the ether separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
An excess of saturated ethereal hydrogen chloride was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from methanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CNC1CN2CCC1CC2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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